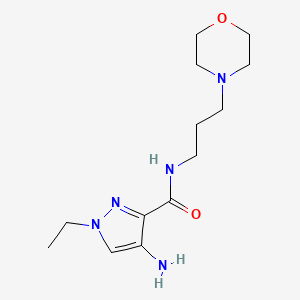![molecular formula C18H14Cl2N2O3S B2405264 1,3-Benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 892459-39-1](/img/structure/B2405264.png)
1,3-Benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzodioxole group, a dihydroimidazole group, and a dichlorophenyl group . For a detailed structural analysis, it would be best to use software designed for this purpose or consult a structural chemist.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the compound “1,3-Benzodioxol-5-yl (3,5-dichlorophenyl)methanone” has a boiling point of 459.4±45.0 °C and a density of 1.456±0.06 g/cm3 .Scientific Research Applications
Synthetic Methodologies and Derivative Compounds
Research in synthetic chemistry often focuses on developing new methodologies for creating complex molecules. For instance, the catalyst- and solvent-free synthesis of certain heterocyclic compounds demonstrates innovative approaches to molecular construction, potentially applicable to synthesizing derivatives of the compound (Moreno-Fuquen et al., 2019). These methodologies are crucial for producing compounds with specific biological activities.
Biological Activities and Applications
Compounds with similar structural motifs have been investigated for their biological activities. For example, certain pyrazole derivatives have shown promising antimicrobial and anticancer properties (Hafez et al., 2016). This suggests that the compound could also be explored for similar biological applications, given its structural complexity and potential for interaction with biological targets.
Drug-likeness and ADME Properties
The assessment of drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for compounds intended for pharmaceutical use. Studies focusing on the in silico prediction of these properties for various compounds provide a foundation for evaluating the potential of 1,3-Benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone as a drug candidate (Pandya et al., 2019).
Theoretical and Computational Studies
Theoretical and computational chemistry plays a vital role in understanding the properties and reactivities of complex molecules. For instance, density functional theory (DFT) calculations have been utilized to study the prototropy process and rearrangement reactions of certain compounds, offering insights into the behavior of chemically similar compounds (Moreno-Fuquen et al., 2019). Such studies could inform the design and synthesis of derivatives of 1,3-Benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone with optimized properties.
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c19-13-3-1-11(7-14(13)20)9-26-18-21-5-6-22(18)17(23)12-2-4-15-16(8-12)25-10-24-15/h1-4,7-8H,5-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGULEDFTGJYDKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

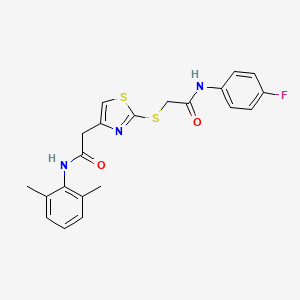
![8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline](/img/structure/B2405186.png)
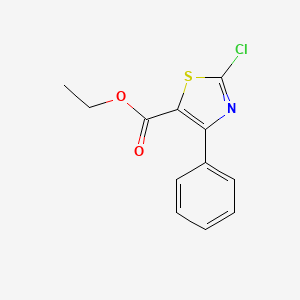

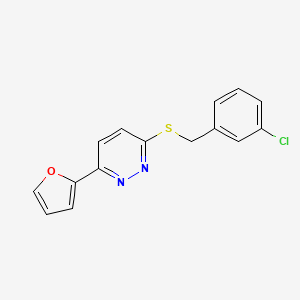
![tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate](/img/structure/B2405193.png)
![N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2405194.png)
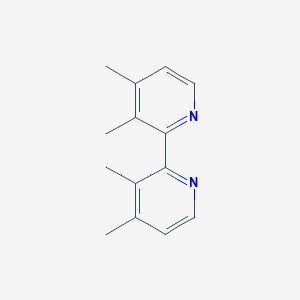
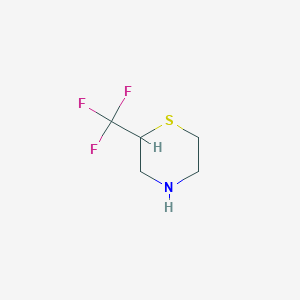
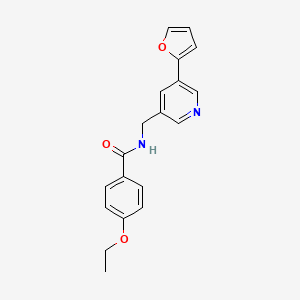
![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B2405201.png)
![8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2405202.png)
![(Z)-ethyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405203.png)
